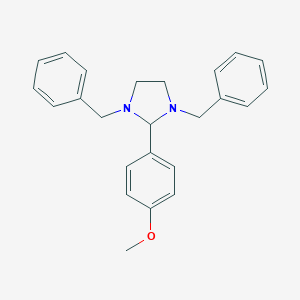

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine, also known as DBMPIM, is a synthetic compound. It has a molecular formula of C24H26N2O . The molecule contains a total of 59 bond(s), including 31 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, metal derivatives of 1,3-bis (2,4-dimethoxyphenyl)imidazolidin-2-ylidene can be generated in high yield from the corresponding 2-trichloromethyl-1,3-bis (2,4-dimethoxyphenyl)imidazolidin by simple thermal decomposition via α -elimination of chloroform .Molecular Structure Analysis

The molecular structure of this compound includes a total of 59 bonds. There are 31 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.5g/mol. Its molecular formula is C24H26N2O . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 475.2±45.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Biological Evaluation

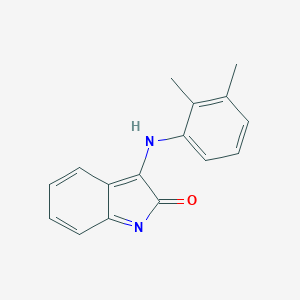

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine derivatives have been synthesized and evaluated for their potential biological activities. For example, studies have demonstrated the synthesis of novel substituted-imidazolidine derivatives that were investigated for their anti-inflammatory, analgesic, and anti-ulcer activities. The findings suggest that certain derivatives show promising anti-inflammatory and analgesic actions, along with a superior gastrointestinal safety profile compared to standard drugs (Husain et al., 2013) (Husain et al., 2015).

DNA Binding Studies and Anticancer Potential

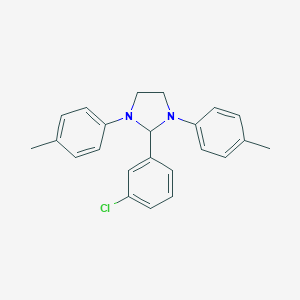

Research into imidazolidine derivatives has also explored their DNA binding capabilities and potential anticancer properties. Studies using UV-Vis spectroscopy and cyclic voltammetry have examined the DNA binding affinity of imidazolidine derivatives, with some showing promising results that justify further investigation into their use as anticancer drugs (Shah et al., 2013).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial properties of this compound derivatives have been a subject of interest as well. Studies have synthesized various derivatives and evaluated their antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives have shown high antibacterial activity, suggesting their potential as components in new antimicrobial agents (Patil et al., 2010) (Montazerozohori et al., 2014).

Sensor and Material Science Applications

The field of materials science has explored the use of this compound derivatives in the development of fluorescent sensors. These compounds have been found to exhibit selective sensor properties for detecting ions like Hg2+ and Cu2+, which is vital for environmental monitoring and industrial processes (Tolpygin et al., 2010).

properties

IUPAC Name |

1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLZBIKFFYZJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-bromobenzylidene)-2-({2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390086.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)

![3,4'-Dimethyl[1,1'-biphenyl]-4-yl cyclohexanecarboxylate](/img/structure/B390088.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B390090.png)

![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)

![2-(2-isopropyl-5-methylphenoxy)-N'~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide](/img/structure/B390094.png)

![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitrobenzohydrazide](/img/structure/B390095.png)

![N-[(E)-[2-methoxy-5-methyl-3-[(E)-[(4-methyl-3-nitrophenyl)sulfonylhydrazinylidene]methyl]phenyl]methylideneamino]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B390096.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)

![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methoxyaniline](/img/structure/B390105.png)